molecular formula C11H8FNO2 B13184004 5-Fluoro-8-methylisoquinoline-1-carboxylic acid

5-Fluoro-8-methylisoquinoline-1-carboxylic acid

Cat. No.: B13184004
M. Wt: 205.18 g/mol
InChI Key: FEJXSQFCUMXRAF-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

5-Fluoro-8-methylisoquinoline-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the molecule can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-8-methylisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

5-fluoro-8-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-2-3-8(12)7-4-5-13-10(9(6)7)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

FEJXSQFCUMXRAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CN=C2C(=O)O

Origin of Product

United States

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